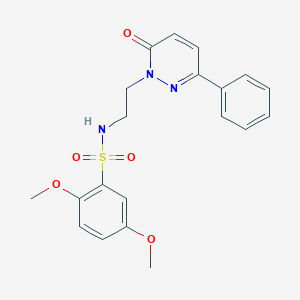

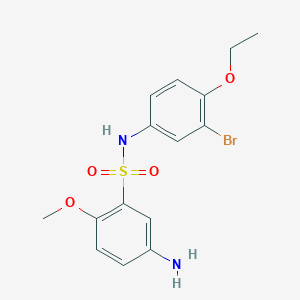

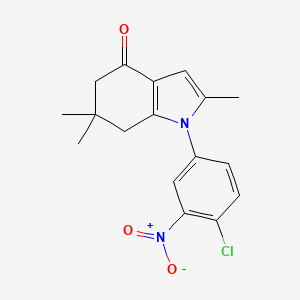

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H25ClFN3O5S and its molecular weight is 534. The purity is usually 95%.

BenchChem offers high-quality 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Hybridization for Anticancer Applications

A study by Jadala et al. (2019) utilized a molecular hybridization approach, integrating combretastatin‐A4 acids with sulfonyl piperazine scaffolds, to enhance antiproliferative activity against various cancer cell lines, including lung (A549), mouse melanoma (B16F10), breast (MDA MB‐231 and MCF‐7), and colon (HCT‐15). This approach led to significant inhibition of tubulin assembly and induced apoptosis in cancer cells, particularly in A549 cells, showcasing the compound's potential as a cancer therapeutic agent (Jadala et al., 2019).

Hybrid Flow and Microwave Approach for Protein Kinase Inhibition

Russell et al. (2015) developed a hybrid flow and microwave synthetic approach for producing a broad spectrum protein kinase inhibitor, indicating a methodology that enhances overall yield, atom economy, and reduces the need for chromatographic purification. This innovative synthetic strategy could be applied to similar compounds for efficient production and potential therapeutic applications (Russell et al., 2015).

Exploration of Serotonergic Neurotransmission

Research involving [(18)F]p-MPPF, a radiolabeled antagonist, has contributed to the study of 5-HT(1A) receptors, offering insights into serotonergic neurotransmission through PET imaging. This work facilitates understanding of serotonin receptor dynamics in various neurological conditions, showcasing the compound's utility in neuroscientific research (Plenevaux et al., 2000).

Antimicrobial and Anticancer Potential

Mehta et al. (2019) synthesized derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrating significant antimicrobial activity and promising anticancer activity. This highlights the compound's versatility in addressing both infectious diseases and cancer (Mehta et al., 2019).

Serotonin Receptor Studies for Psychiatric Disorders

Investigations into the modulation of serotonin receptors, particularly 5-HT2A and 5-HT2C, provide a basis for developing therapeutic agents targeting psychiatric disorders. Compounds influencing these receptors can contribute to novel treatments for conditions such as depression, anxiety, and schizophrenia, underscoring the importance of this research domain (Millan et al., 1997).

properties

IUPAC Name |

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClFN3O5S/c1-34-17-7-10-24(35-2)22(15-17)28-25(31)19-16-18(8-9-21(19)27)36(32,33)30-13-11-29(12-14-30)23-6-4-3-5-20(23)26/h3-10,15-16H,11-14H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBOLCWGMLWNJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClFN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2799986.png)

![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2800008.png)